molecular formula C11H14N2O B11905559 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol

Cat. No.: B11905559
M. Wt: 190.24 g/mol
InChI Key: QUKJOLLRGBMYQR-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core with a cyclopropyl group at the second position and a hydroxyl group at the fourth position. The tetrahydroquinazoline structure is significant in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This reaction is characterized by excellent yields and easy workup .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include ketones, dihydroquinazoline derivatives, and substituted quinazolines.

Scientific Research Applications

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the folate pathway, which is crucial for DNA synthesis and cell division. This inhibition can lead to the suppression of bacterial growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydroquinazoline: Lacks the cyclopropyl group and hydroxyl group.

    2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-ol is unique due to the presence of both the cyclopropyl group and the hydroxyl group, which contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-cyclopropyl-5,6,7,8-tetrahydro-3H-quinazolin-4-one

InChI

InChI=1S/C11H14N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h7H,1-6H2,(H,12,13,14)

InChI Key

QUKJOLLRGBMYQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)C3CC3

Origin of Product

United States

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